

# Corilagin introduction and discovery

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## Compound Focus: Corilagin (Standard)

CAS No.: 23094-69-1

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## Fundamental Profile of Corilagin

Corilagin, known chemically as  **$\beta$ -1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucose**, is a hydrolyzable tannin (ellagitannin) with the molecular formula **C<sub>27</sub>H<sub>22</sub>O<sub>18</sub>** and a molecular weight of **634.45 g/mol** [1] [2] [3]. It was first isolated in 1951 from *Caesalpinia coriaria* (Dividivi) [2]. It appears as an off-white acicular crystalline powder and is highly soluble in methanol, ethanol, acetone, and DMSO [4] [2].

## Discovery and Natural Distribution

Since its initial discovery, corilagin has been identified in over 53 plant species worldwide [2]. The table below lists some of the key botanical sources.

Plant Source	Family	Reference
<i>Caesalpinia coriaria</i> (Dividivi)	Fabaceae	[2]
Various <i>Phyllanthus</i> species (e.g., <i>P. niruri</i> , <i>P. emblica</i> , <i>P. urinaria</i> )	Phyllanthaceae	[4] [2]
<i>Punica granatum</i> (Pomegranate)	Lythraceae	[1]
<i>Terminalia catappa</i>	Combretaceae	[3]

Plant Source	Family	Reference
Longan	Sapindaceae	[3]
Alchornea glandulosa	Euphorbiaceae	[1]

## Quantitative Pharmacological Data

Extensive in vitro studies demonstrate corilagin's potent anti-proliferative effects across various human cancer cell lines.

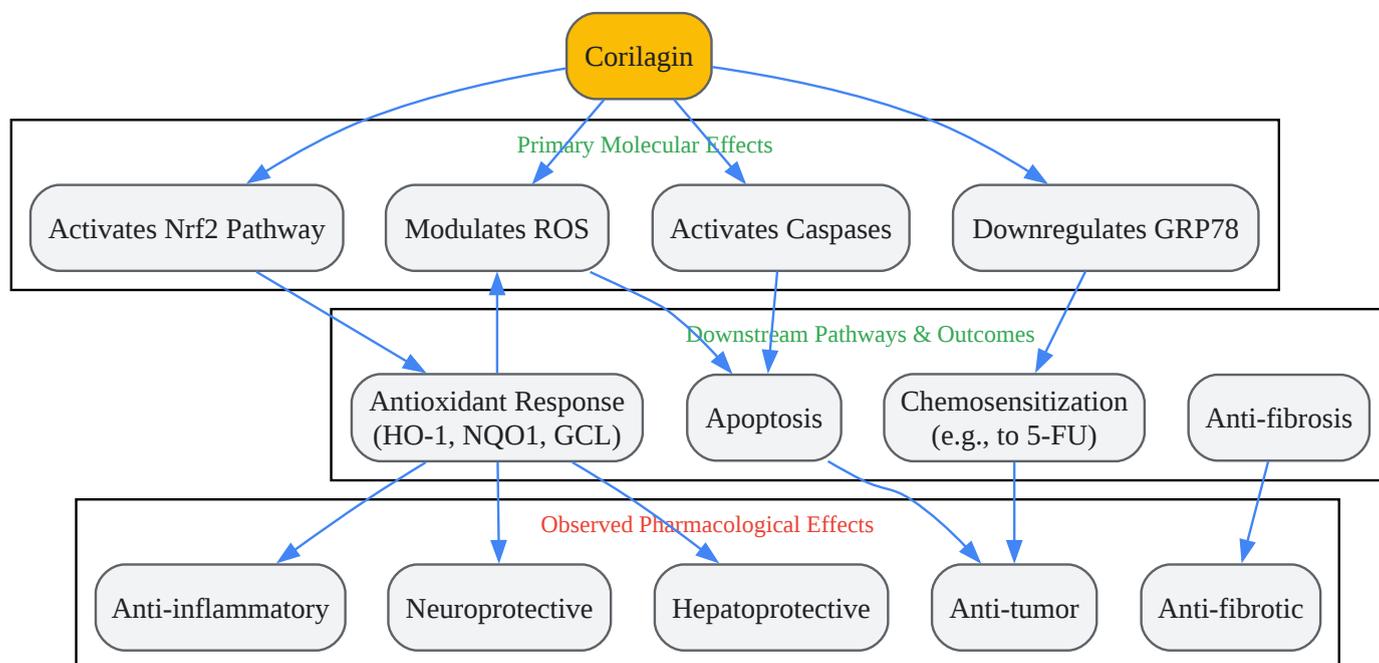
Cancer Type	Cell Line	Experimental Effect / IC50 Value	Key Mechanisms Implicated	Reference
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| **Gastric Cancer** | SGC7901, BGC823 | IC50 not specified; concentration-dependent growth inhibition. | - Induces Apoptosis (activation of caspases-8, -9, -3, PARP)

- Induces Autophagy
- Generates ROS | [3] | | **Colorectal Cancer** | HCT-8 | IC50:  $29.78 \pm 1.25 \mu\text{M}$  (48h treatment) | - Synergizes with 5-Fluorouracil (5-FU)
- Downregulates GRP78
- Induces S-phase cell cycle arrest
- Increases ROS production | [5] | | **Ovarian Cancer** | A2780 | IC50 not specified; significant inhibition at 20-100  $\mu\text{mol/mL}$ . | - Induces S-phase cell cycle arrest
- Activates Mitochondrial Apoptosis Pathway ( $\downarrow$ MMP,  $\uparrow$ Bax/Bcl-2 ratio,  $\uparrow$ cyt c,  $\uparrow$ caspase-3/9)
- Modulates PI3K/p53 pathway | [6] | | **Hepatocellular Carcinoma** | Hep3B | 15 mg/kg (in vivo); inhibited tumor growth. | - Inhibits TGF- $\beta$  signaling pathways | [2] |

## Diverse Pharmacological Activities

Beyond its direct anti-tumor effects, corilagin exhibits a wide range of other pharmacological activities, many of which are linked to the **Nrf2 antioxidant signaling pathway** and the regulation of oxidative stress [4] [2] [7].



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*Figure 1: A simplified overview of corilagin's multifaceted pharmacological mechanisms, highlighting key molecular interactions and downstream effects.*

## Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are detailed methodologies for central assays.

### Cell Proliferation Assay (CCK-8)

This protocol is adapted from studies on ovarian cancer A2780 cells [6].

- **Cell Seeding:** Seed cancer cells (e.g.,  $2 \times 10^3$  cells/well for A2780) in 100  $\mu$ L of complete medium into a 96-well plate.
- **Incubation & Treatment:** Incubate for 24h. Aspirate medium and replace with fresh medium containing a concentration gradient of Corilagin (e.g., 20-100  $\mu$ M). Include a vehicle control (e.g., DMSO). Incubate for 24h or 48h.

- **Viability Measurement:** Aspirate treatment medium, wash once with PBS. Add 100  $\mu$ L fresh medium and 10  $\mu$ L CCK-8 solution per well. Incubate for 4 hours at 37°C.
- **Data Analysis:** Measure absorbance at 450 nm using a microplate reader. Calculate cell inhibition rate:  $[1 - (OD_{test} - OD_{blank}) / (OD_{control} - OD_{blank})] \times 100\%$ . Determine IC50 values using non-linear regression.

## Analysis of Apoptosis by Flow Cytometry

This is a standard method used across multiple studies [3] [6].

- **Cell Treatment:** Treat cells (e.g.,  $1 \times 10^5$  cells/mL) with Corilagin for 48h.
- **Cell Harvesting:** Harvest cells by trypsinization, collect by centrifugation, and wash twice with cold PBS.
- **Staining:** Resuspend cell pellet in 100-200  $\mu$ L of Annexin V binding buffer. Add 5  $\mu$ L of Annexin V-FITC, incubate for 15 min at 4°C in the dark. Add 10  $\mu$ L of Propidium Iodide (PI) and incubate for another 5 min in the dark.
- **Detection:** Analyze stained cells immediately using a flow cytometer (e.g., BD FACS Calibur). Distinguish live (Annexin V<sup>-</sup>/PI<sup>-</sup>), early apoptotic (Annexin V<sup>+</sup>/PI<sup>-</sup>), late apoptotic (Annexin V<sup>+</sup>/PI<sup>+</sup>), and necrotic (Annexin V<sup>-</sup>/PI<sup>+</sup>) populations.

## GC-MS Metabolomics Analysis

A 2025 study used this protocol to explore corilagin's systemic effects in mice [4].

- **Sample Preparation (Serum):** Mix 100  $\mu$ L of serum with 350  $\mu$ L of internal standard (e.g., heptadecanoic acid in methanol). Centrifuge. Dry supernatant under nitrogen gas at 37°C.
- **Derivatization:** Incubate dried extracts with 80  $\mu$ L of methoxyamine hydrochloride (in pyridine) for 90 min at 70°C. Then, add 100  $\mu$ L of N,O-Bis(trimethylsilyl)trifluoroacetamide (with 1% TMCS) and incubate for 60 min at 70°C. Filter through a 0.22- $\mu$ m membrane.
- **GC-MS Conditions:**
  - **Instrument:** 7890B GC system coupled with a 7000C MS.
  - **Column:** HP-5MS fused silica capillary column.
  - **Carrier Gas:** Helium at 1 mL/min.
  - **Injection Temp:** 280°C (split ratio 50:1).
  - **Oven Program:** Ramp from 60°C to 325°C.
  - **MS Detection:** Electron impact ionization (-70 eV); full scan range m/z 50-800.
- **Data Processing:** Use software (e.g., Mass Hunter) for peak alignment, and identify metabolites using libraries (e.g., NIST 14) with a similarity threshold >80%. Perform multivariate statistical

analysis (PCA, OPLS-DA) to identify differential metabolites.

## Conclusion and Future Perspectives

Corilagin is a versatile natural product with promising therapeutic potential, underscored by its **multi-target mechanisms, efficacy in various disease models, and low toxicity profile** [2]. Key areas for future research include:

- **Comprehensive Toxicology & Pharmacokinetics:** Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) and formal toxicology studies to advance its clinical translation [2].
- **Target Identification:** Employing chemoproteomics or other advanced techniques to identify its direct protein targets and precise mechanism of action [2].
- **Synthetic and Formulation Strategies:** Exploring synthetic routes to ensure a robust supply and developing novel drug delivery systems (e.g., nanoparticles) to enhance its bioavailability and efficacy [2].

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